1-(Pyridin-2-yl)butane-1,3-dione
Overview
Description
1-(Pyridin-2-yl)butane-1,3-dione, also known as Pyridine-2-one or P2O, is an important organic compound with a wide range of applications in the fields of organic synthesis and scientific research. It is a colorless, crystalline solid with a pungent odor, and is soluble in organic solvents, such as alcohols, ethers, and chloroform. P2O is an important intermediate in the synthesis of many organic compounds, and its unique properties make it suitable for a variety of scientific research applications.
Scientific Research Applications
Synthesis and Reactions
- Derivative Synthesis: 1-(Pyridin-2-yl)butane-1,3-dione has been used in synthesizing various derivatives. For instance, the reaction of 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione with cyanothioacetamide and cyanoacetamide under solvent-free conditions led to the creation of pyridine-2(1H)thione/one derivatives, which were further reacted to produce 2-S/O-alkyl pyridine derivatives, contributing to the synthesis of various compounds like thieno[2,3-b]pyridine and pyrazolopyridine (Rateb, 2011).
Sensor Applications
- Optical Sensing Structures: A study highlighted the generation of novel optical sensing structures through lanthanide coordination using a polymeric-based ternary europium (III) complex system. This included 4,4,4-trifluoro-1-(naphthalen-2-yl)butane-1,3-dione and showed potential in sensor applications (Li et al., 2019).
Computational Chemistry
- DFT Studies: Density Functional Theory (DFT) calculations have been conducted on compounds like 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione to understand their tautomeric preferences in various solvents. This type of study is crucial for predicting the behavior of such molecules in different environments (Dobosz, Gawinecki, & Ośmiałowski, 2010).
NMR and DFT Studies
- Tautomerism and Conformation Analysis: The tautomerism and conformations of 1-(n-pyridinyl)butane-1,3-diones have been investigated using DFT calculations and NMR spectroscopy. This research provides insights into the chemical shifts and hydrogen bonding of these compounds (Hansen, Darugar, Vakili, & Kamounah, 2023).
Pharmaceutical Chemistry
- Antimicrobial Activity: Studies have explored the synthesis of certain derivatives using 1-(Pyridin-2-yl)butane-1,3-dione and evaluated their antimicrobial activities. This research is significant in the development of new pharmaceutical compounds (Chate, Ghotekar, Bhagat, & Gill, 2013).
properties
IUPAC Name |
1-pyridin-2-ylbutane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7(11)6-9(12)8-4-2-3-5-10-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPDXFCMHFRNQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507537 | |
Record name | 1-(Pyridin-2-yl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30507537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-yl)butane-1,3-dione | |
CAS RN |
40614-52-6 | |
Record name | 1-(Pyridin-2-yl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30507537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(pyridin-2-yl)butane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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